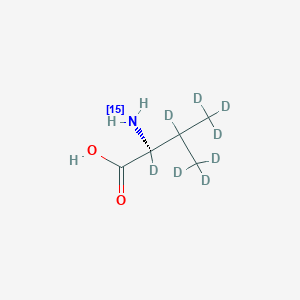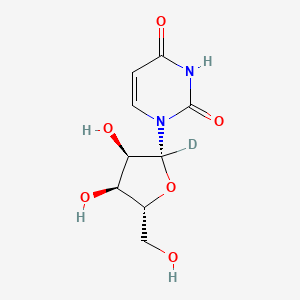
L-Valine-15N,d8
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Valine-15N,d8 is a labeled analogue of L-Valine, an essential branched-chain amino acid. This compound is isotopically labeled with deuterium (d8) and nitrogen-15 (15N), making it a valuable tool in various scientific research applications. L-Valine itself is crucial for protein synthesis, muscle growth, and tissue repair .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Valine-15N,d8 involves the incorporation of deuterium and nitrogen-15 into the L-Valine molecule. This can be achieved through several synthetic routes, including:
Hydrogen-Deuterium Exchange: This method involves the exchange of hydrogen atoms in L-Valine with deuterium atoms under specific conditions.
Isotopic Labeling: The nitrogen-15 isotope is introduced into the amino group of L-Valine through chemical reactions involving nitrogen-15 labeled reagents.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using isotopically labeled precursors. The process includes:
Fermentation: Using microorganisms that can incorporate deuterium and nitrogen-15 into L-Valine during their metabolic processes.
Chemical Synthesis: Employing advanced chemical synthesis techniques to introduce the isotopic labels into the L-Valine molecule.
Chemical Reactions Analysis
Types of Reactions
L-Valine-15N,d8 undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo compounds.
Reduction: The carboxyl group can be reduced to form alcohols.
Substitution: The hydrogen atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Substituting Agents: Such as halogens or alkylating agents for substitution reactions.
Major Products Formed
The major products formed from these reactions include oxo compounds, alcohols, and substituted derivatives of this compound .
Scientific Research Applications
L-Valine-15N,d8 has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in metabolic studies and to study reaction mechanisms.
Biology: Employed in protein synthesis studies and to investigate metabolic pathways.
Medicine: Utilized in pharmacokinetic studies to understand drug metabolism and distribution.
Industry: Applied in the production of labeled compounds for research and development
Mechanism of Action
L-Valine-15N,d8 exerts its effects by participating in protein synthesis and metabolic pathways. The deuterium and nitrogen-15 labels allow researchers to track the compound’s incorporation into proteins and other biomolecules. This helps in understanding the molecular targets and pathways involved in various biological processes .
Comparison with Similar Compounds
Similar Compounds
L-Valine-13C5,15N: Another isotopically labeled analogue of L-Valine, labeled with carbon-13 and nitrogen-15.
L-Valine-d8: Labeled with deuterium only.
L-Valine-15N: Labeled with nitrogen-15 only
Uniqueness
L-Valine-15N,d8 is unique due to its dual labeling with both deuterium and nitrogen-15. This dual labeling provides enhanced sensitivity and specificity in various analytical techniques, making it a valuable tool in scientific research .
Properties
Molecular Formula |
C5H11NO2 |
|---|---|
Molecular Weight |
126.19 g/mol |
IUPAC Name |
(2S)-2-(15N)azanyl-2,3,4,4,4-pentadeuterio-3-(trideuteriomethyl)butanoic acid |
InChI |
InChI=1S/C5H11NO2/c1-3(2)4(6)5(7)8/h3-4H,6H2,1-2H3,(H,7,8)/t4-/m0/s1/i1D3,2D3,3D,4D,6+1 |
InChI Key |
KZSNJWFQEVHDMF-KTAIWZGFSA-N |
Isomeric SMILES |
[2H][C@@](C(=O)O)(C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])[15NH2] |
Canonical SMILES |
CC(C)C(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![6-[6-(3-hexylundecanoyloxy)hexyl-[2-(2-hydroxyethoxy)ethyl]amino]hexyl 3-hexylundecanoate](/img/structure/B12395156.png)



![4-[(5-phenyl-1~{H}-imidazol-2-yl)methylamino]-2-(pyridin-3-ylmethoxy)benzenecarboximidamide](/img/structure/B12395180.png)



![3-[[(2R,3R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[2,4-dioxo-5-(2-pyren-1-ylethynyl)pyrimidin-1-yl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12395190.png)

